molecular formula C13H21Cl2N3O B1520869 N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride CAS No. 1170009-87-6

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride

Cat. No.: B1520869
CAS No.: 1170009-87-6
M. Wt: 306.23 g/mol
InChI Key: RMAHWEQNTDKARZ-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride is a biochemical compound primarily used in proteomics research. It has the molecular formula C13H19N3O•2HCl and a molecular weight of 233.31 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine-4-carboxamide with 2-(2-bromoethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride can be compared with other similar compounds, such as:

    N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: Similar structure but different substituent on the piperidine ring.

    N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide: The base form without the dihydrochloride salt.

    N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide hydrochloride: Similar compound with a single hydrochloride salt.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c17-13(11-4-8-14-9-5-11)16-10-6-12-3-1-2-7-15-12;;/h1-3,7,11,14H,4-6,8-10H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAHWEQNTDKARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride
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N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride
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N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride
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N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride
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N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride
Reactant of Route 6
N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride

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